molecular formula C7H14ClNO2S B8049269 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride

2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride

Cat. No.: B8049269
M. Wt: 211.71 g/mol
InChI Key: OYRITEHMJMEIEA-UHFFFAOYSA-N
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Description

2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride (CAS 2200861-77-2) is a spirocyclic sultam of high interest in medicinal chemistry and drug discovery as a versatile, sp3-enriched building block . This compound features a unique structure that mimics saturated nitrogen heterocycles like pyrrolidine but offers distinct advantages, including very low basicity, increased aqueous solubility, and enhanced stability against protease-catalyzed degradation . These properties make it a valuable scaffold for creating novel chemical entities, helping researchers "escape from flatland" and explore underexplored three-dimensional chemical space . The core structure is a cyclic sulfonamide (sultam), which is an important pharmacophore found in various therapeutic agents . It serves as a key synthetic intermediate for constructing more complex molecules. The hydrochloride salt form offers improved handling and solubility properties for research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2λ6-thia-8-azaspiro[3.5]nonane 2,2-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)5-7(6-11)2-1-3-8-4-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRITEHMJMEIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research has indicated that 2-thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride exhibits potential antimicrobial and anticancer activities. The compound's unique structure allows it to interact with biological targets, potentially inhibiting the growth of pathogens and cancer cells. Studies have focused on its mechanism of action, which involves binding to specific enzymes or receptors, thus altering their activity.

Case Study Example
A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against various bacterial strains and cancer cell lines. Results showed significant inhibition at low concentrations, suggesting its potential as a lead compound for drug development.

Chemical Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its spirocyclic structure is particularly valuable for creating novel chemical entities with desired properties.

Reaction TypeDescriptionExample Products
OxidationFormation of sulfoxides or sulfonesSulfone derivatives
ReductionConversion to thiol or amine derivativesThiol derivatives
SubstitutionNucleophilic substitution reactionsSubstituted spirocyclic compounds

Biological Research

Investigating Mechanisms of Action
The interaction of this compound with biomolecules is an area of active research. Its ability to modulate enzyme activity makes it a candidate for studying biochemical pathways and drug interactions.

Case Study Example
A recent investigation into its effects on specific signaling pathways revealed that the compound could inhibit key enzymes involved in inflammatory responses, highlighting its potential therapeutic applications in treating inflammatory diseases.

Material Science

Development of New Materials
The unique chemical structure of this compound allows it to be used in the development of new materials with specific chemical properties. It can be incorporated into polymers or coatings to enhance their performance characteristics.

Industrial Applications

The compound's stability and reactivity make it suitable for various industrial applications, including:

  • Development of specialty chemicals
  • Use in agrochemicals as a pest control agent
  • Production of surfactants and emulsifiers

Mechanism of Action

The mechanism of action of 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the spirocyclic structure can interact with biological membranes, affecting their permeability and function. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The most structurally analogous compound identified is 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride (CAS: 2095411-01-9, molecular formula: C₆H₁₂ClNO₂S). Key differences arise from their spiro ring systems:

Parameter 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide HCl 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide HCl
CAS Number 2200861-77-2 2095411-01-9
Molecular Formula C₇H₁₄ClNO₂S C₆H₁₂ClNO₂S
Molecular Weight 211.71 g/mol ~197.52 g/mol (calculated)
Ring System Spiro[3.5]nonane Spiro[3.4]octane
Heteroatom Positions Thia (position 2), aza (position 6) Thia (position 2), aza (position 6)

Physicochemical and Functional Implications

Polarity and Solubility: The sulfone group in both compounds increases polarity, but the larger ring system in the nonane derivative may reduce solubility in aqueous media due to increased hydrophobicity.

Synthetic Utility: Spirocyclic compounds are valued in drug discovery for their 3D complexity. The nonane derivative’s extended structure could offer novel binding modes compared to the octane analog .

Biological Activity

2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride (CAS No. 2200861-77-2) is a sulfur-containing compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₇H₁₄ClNO₂S
  • Molecular Weight : 211.71 g/mol
  • Purity : Typically ≥ 98% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Research indicates potential applications in areas such as antimicrobial and anticancer therapies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of spirocyclic compounds similar to this compound:

  • Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Case Study Findings : In vitro assays demonstrated significant inhibition of Gram-positive bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Potential

Research has also investigated the anticancer properties of this compound:

  • Cell Line Studies : The compound was tested against various cancer cell lines (e.g., HeLa, MCF-7) showing promising cytotoxic effects.
  • Mechanism : Preliminary findings suggest that it may induce apoptosis through mitochondrial pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions under acidic conditions. Key synthetic routes include:

  • Cyclization of Precursor Molecules : Utilizing starting materials containing both sulfur and nitrogen atoms.
  • Reaction Conditions : Strong acids like hydrochloric acid are employed to facilitate the formation of the spirocyclic structure .

Comparative Analysis with Related Compounds

Compound NameCAS No.Biological Activity
2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide HCl2200861-77-2Antimicrobial, Anticancer
2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide HCl1936547-59-9Limited studies
Similar Spirocyclic CompoundsVariousVaries; often antimicrobial

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : Possible interaction with cellular receptors leading to altered signaling pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride?

Answer:
A common approach involves coupling reactions using spirocyclic precursors. For example, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide (CAS 1263182-09-7) can be reacted with nitrile derivatives like 4-fluorobenzonitrile under reflux conditions. The reaction typically employs toluene/water mixtures (8:2 v/v) and requires 5–7 hours for completion, monitored by TLC (hexane:ethyl acetate 9:1). Post-reaction, the product is isolated via solvent removal under reduced pressure, followed by crystallization using ethanol or ethyl acetate extraction .

Key Data:

ReagentSolvent SystemReaction TimeYield
4-FluorobenzonitrileToluene/Water5–7 h51%

Basic: How is the structural integrity of this compound validated in academic research?

Answer:
Structural characterization relies on X-ray crystallography (monoclinic, P21/c space group) for unambiguous confirmation of the spirocyclic framework and substituent positions, as demonstrated in analogous heterocyclic systems . Complementary techniques include:

  • NMR spectroscopy : Proton and carbon-13 NMR to verify hydrogen/carbon environments.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (211.71 g/mol) .
  • Elemental analysis : To validate the empirical formula (C₇H₁₄ClNO₂S).

Advanced: What role does this compound play in antibacterial drug discovery, particularly for tuberculosis?

Answer:
The compound serves as a key intermediate in synthesizing novel antibacterial agents targeting Mycobacterium tuberculosis. Its spirocyclic core enhances metabolic stability and bioavailability. For instance, it has been functionalized with fluorobenzonitrile groups to generate derivatives with improved binding affinity to mycobacterial enzymes. Preclinical studies report sub-µg/mL MIC (Minimum Inhibitory Concentration) values for optimized analogs .

Mechanistic Insight:

  • The sulfone group (2,2-dioxide) enhances electrophilicity, facilitating nucleophilic attacks in target enzymes.
  • The spiro architecture reduces conformational flexibility, improving target specificity.

Advanced: How can researchers resolve discrepancies between crystallographic data and spectroscopic results for this compound?

Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). To address this:

Variable-temperature NMR : Probe conformational changes in solution.

DFT calculations : Compare computed NMR chemical shifts with experimental data to identify dominant conformers.

Powder XRD : Confirm phase purity and rule out polymorphism.
For example, crystallographic data from analogous spiro compounds (e.g., P21/c symmetry ) can guide computational modeling.

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Limited solubility in water (<1 mg/mL).
  • Stability : Stable at room temperature for >6 months when stored in anhydrous conditions. Degrades under strong acidic/basic conditions (pH <3 or >10), with sulfone group hydrolysis observed .

Handling Recommendations:

  • Use inert atmosphere (N₂/Ar) for long-term storage.
  • Avoid exposure to UV light to prevent radical-mediated decomposition.

Advanced: What strategies optimize the enantiomeric purity of this spirocyclic compound during synthesis?

Answer:
Chiral resolution techniques include:

Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps.

Kinetic resolution : Utilize enantioselective enzymes (lipases) for ester hydrolysis.
Evidence from related chiral spiro systems (e.g., (7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride ) supports these approaches.

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Steric effects : The spirocyclic structure imposes significant steric hindrance, limiting access to axial reaction sites. This necessitates bulky ligands (e.g., XPhos) in palladium-mediated couplings.
  • Electronic effects : The electron-withdrawing sulfone group activates adjacent carbons for nucleophilic substitution but deactivates aromatic rings for electrophilic attacks.
    Case studies from nitroxazolidinone syntheses highlight similar reactivity patterns .

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